

Dodoviscin I CAS number and molecular weight

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Compound of Interest		
Compound Name:	Dodoviscin I	
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In-Depth Technical Guide to Dodoviscin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information on **Dodoviscin I**, a flavonoid isolated from the plant Dodonaea viscosa. This document summarizes its chemical properties, and available biological activity data, and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Chemical and Physical Data

Dodoviscin I is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities.

Property	Value	Source
CAS Number	1372527-40-6	[1][2][3]
Molecular Formula	C21H22O7	[2][3]
Molecular Weight	386.4 g/mol	[1][3]

Biological Activity and Therapeutic Potential

Current research on the specific biological activities of **Dodoviscin I** is limited. However, preliminary data suggests its potential involvement in metabolic regulation.



Adipogenic Activity

Dodoviscin I has been identified as an adipogenic agent. Studies have shown that it increases the triglyceride content in 3T3-L1 mouse fibroblast cells, which are a common model for studying adipogenesis (the formation of fat cells)[4]. This finding suggests that **Dodoviscin I** may play a role in lipid metabolism and could be a subject of interest for research into metabolic disorders.

ERK2 Inhibition

There is conflicting information in the scientific literature regarding the inhibition of Extracellular Signal-Regulated Kinase 2 (ERK2). One study reports that a compound identified as "Dodoviscin A" exhibits inhibitory activity against ERK2 with an IC50 of 10.79 µM[1]. However, given the potential for nomenclature confusion in the literature, it is plausible that this activity may be attributable to **Dodoviscin I**. Further clarification from primary research articles is required to definitively assign this activity. ERK2 is a key protein in the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival, making it a significant target in cancer research.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Dodoviscin I** are not extensively published. However, based on the reported activities, standard assays in the fields of metabolic research and kinase inhibition would be applicable.

3T3-L1 Adipogenesis Assay

A standard protocol to assess the adipogenic potential of **Dodoviscin I** would involve the following steps:

- Cell Culture: 3T3-L1 preadipocyte cells are cultured in a standard growth medium.
- Differentiation Induction: Upon reaching confluence, differentiation is induced using a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
- Treatment: Cells are treated with varying concentrations of **Dodoviscin I** during the differentiation period.



- Assessment of Adipogenesis: After several days, the extent of adipogenesis is quantified.
 This is commonly done by:
 - Oil Red O Staining: Staining the intracellular lipid droplets with Oil Red O dye, followed by quantification of the stained area or extraction of the dye for spectrophotometric measurement.
 - Triglyceride Assay: Lysing the cells and measuring the total triglyceride content using a commercial assay kit.
 - Gene Expression Analysis: Measuring the expression of key adipogenic marker genes
 (e.g., PPARy, C/EBPα, aP2) via quantitative real-time PCR (qRT-PCR).

ERK2 Kinase Inhibition Assay

To determine the inhibitory activity of **Dodoviscin I** against ERK2, a typical in vitro kinase assay would be performed:

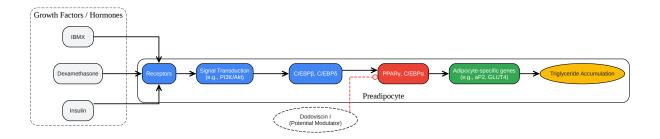
- Assay Components: The assay would include recombinant active ERK2 enzyme, a specific substrate (e.g., myelin basic protein or a synthetic peptide), and ATP.
- Inhibitor Incubation: The ERK2 enzyme is pre-incubated with various concentrations of Dodoviscin I.
- Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
- Detection of Phosphorylation: The amount of substrate phosphorylation is measured. Common detection methods include:
 - Radiometric Assay: Using radiolabeled ATP ([γ -32P]ATP) and measuring the incorporation of the radiolabel into the substrate.
 - Luminescence-Based Assay: Using a system where the amount of ATP remaining after the kinase reaction is correlated with a luminescent signal.
 - Fluorescence-Based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.



• IC50 Determination: The concentration of **Dodoviscin I** that inhibits 50% of the ERK2 activity (IC50) is calculated from the dose-response curve.

Signaling Pathways

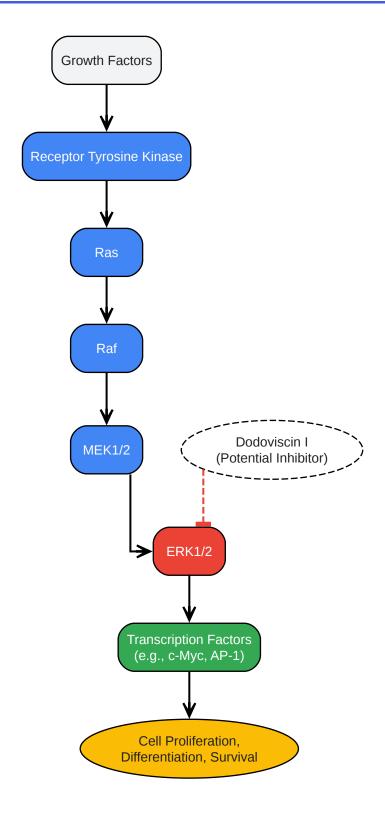
Based on the reported biological activities, **Dodoviscin I** may interact with the following signaling pathways. The diagrams below illustrate the potential points of intervention.



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Caption: Potential modulation of the adipogenesis signaling pathway by **Dodoviscin I**.





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Caption: Potential inhibition of the MAPK/ERK signaling pathway by **Dodoviscin I**.

Conclusion and Future Directions



Dodoviscin I is a natural product with potential bioactivity related to metabolic regulation and possibly cell signaling. The current body of evidence is still in its early stages, and further research is necessary to fully elucidate its mechanism of action and therapeutic potential. Key areas for future investigation include:

- Confirmation of Biological Activities: Rigorous studies are needed to confirm and characterize the adipogenic and potential ERK2 inhibitory activities of **Dodoviscin I**.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by **Dodoviscin I** is crucial.
- In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of **Dodoviscin I** for any potential therapeutic applications.
- Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogs of Dodoviscin I could provide insights into the structural features required for its activity and lead to the development of more potent and selective compounds.

This technical guide provides a snapshot of the current knowledge on **Dodoviscin I**. As research progresses, a more detailed understanding of this interesting natural product will undoubtedly emerge.

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